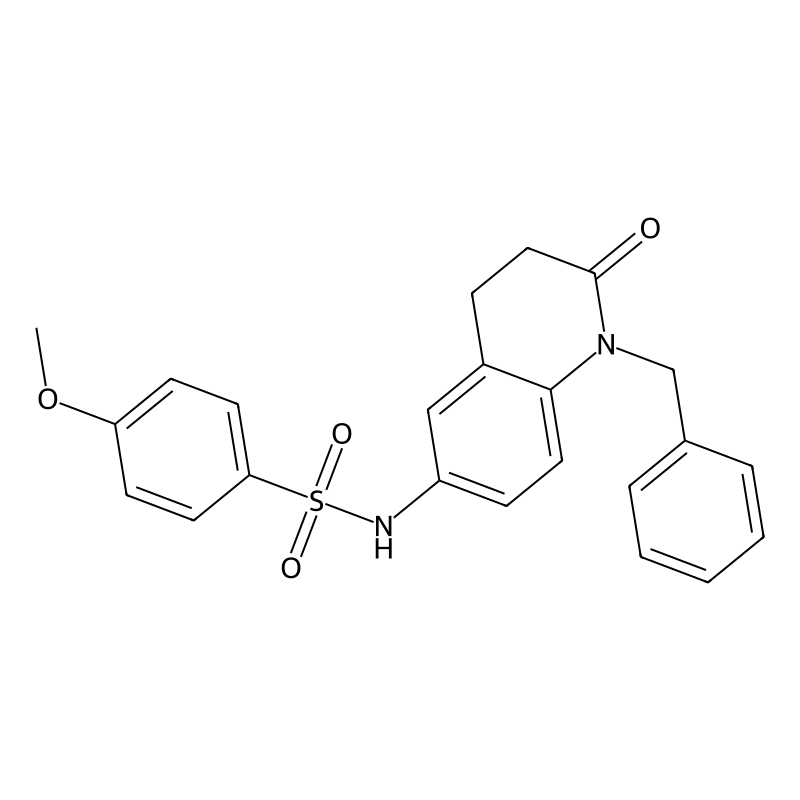N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Here are some resources that you can explore to learn more about scientific research on similar molecules:
- Chemical databases: You can search for N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide or related structures in chemical databases like PubChem or SciFinder [SciFinder web service by American Chemical Society]. These databases may contain information about the synthesis, properties, and potential biological activities of the molecule.
- Scientific literature: You can search for scientific articles that mention N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide or similar molecules using scientific literature databases like Google Scholar or PubMed [PubMed Central (.gov) pubmed.ncbi.nlm.nih.gov]. These articles may describe research on the synthesis, biological properties, or other applications of the molecule.
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide is a complex organic compound distinguished by its unique molecular structure, which combines a tetrahydroquinoline core with a sulfonamide group. The molecular formula of this compound is C20H22N2O4S, and it has a molecular weight of approximately 378.46 g/mol. The compound features a benzyl group and a methoxybenzenesulfonamide moiety, contributing to its distinctive chemical properties and potential biological activities.
The chemical behavior of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide can be characterized by various reactions:
- Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, allowing for modifications that enhance its biological activity.
- Hydrolysis: Under acidic or basic conditions, the compound may undergo hydrolysis, leading to the release of the benzyl group or modification of the sulfonamide moiety.
- Oxidation: The presence of the oxo group in the tetrahydroquinoline structure may allow for oxidation reactions that could alter its activity.
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide has been investigated for its potential biological activities:
- Antimicrobial Properties: Studies suggest that this compound exhibits antimicrobial activity against various bacterial strains.
- Anticancer Activity: Preliminary research indicates that it may possess anticancer properties by inhibiting tumor cell proliferation through interaction with specific cellular pathways.
- Neuroprotective Effects: The compound may modulate neuroprotective signaling pathways, which could be beneficial in neurodegenerative diseases.
The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide typically involves several key steps:
- Formation of Tetrahydroquinoline Core: This can be achieved through cyclization reactions involving appropriate precursors such as isatins and aromatic aldehydes.
- Benzylation: The benzyl group is introduced via nucleophilic substitution using benzyl bromide or similar reagents.
- Sulfonamide Formation: The final step involves coupling the tetrahydroquinoline derivative with p-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to yield the desired sulfonamide.
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide has diverse applications:
- Pharmaceutical Development: Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.
- Chemical Research: The compound serves as a building block for synthesizing more complex organic molecules.
- Material Science: It may also find applications in creating novel materials due to its unique chemical properties.
Interaction studies have focused on understanding how N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide interacts with biological targets:
- Enzyme Inhibition: Research indicates that it may inhibit specific enzymes involved in metabolic pathways related to cancer and inflammation.
- Receptor Binding: The compound may bind to certain receptors, modulating their activity and influencing cellular signaling pathways.
Several compounds share structural similarities with N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide. Here are some notable examples:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide | Contains a chlorobenzamide moiety | May exhibit different biological activities due to chlorine substitution |
| N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzenesulfonamide | Features a methyl group instead of methoxy | Altered lipophilicity affecting bioavailability |
| N-(1-benzyl-2-hydroxyquinolinone)-4-methoxybenzenesulfonamide | Contains a hydroxy group instead of an oxo group | Potentially different reactivity and biological effects |
Uniqueness
The uniqueness of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide lies in its specific combination of functional groups that confer distinct chemical and biological properties. Its ability to interact with various molecular targets makes it a valuable compound for research and therapeutic applications.








